![molecular formula C₂₅H₃₇NaO₅ B1140466 2,3-Dehydro Simvastatin Acid Sodium Salt CAS No. 393825-04-2](/img/structure/B1140466.png)
2,3-Dehydro Simvastatin Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Simvastatin and its derivatives are typically synthesized from precursor compounds such as monacolin J sodium salt, using biocatalytic methods or chemical synthesis involving several steps, including fermentation, extraction, and chemical modification. For instance, the enhancement of simvastatin synthase solubility in Escherichia coli led to higher whole-cell biocatalytic activity, indicating a method to synthesize simvastatin sodium salt starting from its precursors with improved efficiency and yield (Xie et al., 2009).
Molecular Structure Analysis
Simvastatin's molecular structure plays a crucial role in its interaction with biological molecules. The molecular interactions and self-association of simvastatin in various solvents have been investigated using techniques like FTIR, DSC, XRD, and SEM, providing insights into its complex formation and stability which can be applicable to its derivatives (R. Kong et al., 2017).
Chemical Reactions and Properties
The metabolism of simvastatin in humans has been extensively studied, identifying major metabolic products and enzymes responsible for its transformation. These studies help understand the chemical reactions simvastatin undergoes in biological systems, which can be extrapolated to its derivatives (T. Prueksaritanont et al., 1997).
Physical Properties Analysis
The solubility, stability, and bioavailability of simvastatin and its complexes with other compounds have been enhanced through mechanochemical synthesis, indicating the physical properties critical for its effective use. These findings can provide a basis for understanding the physical properties of “2,3-Dehydro Simvastatin Acid Sodium Salt” (R. Kong et al., 2017).
Chemical Properties Analysis
Simvastatin's interactions with biological molecules, such as its inhibition of HMG-CoA reductase and effects on cholesterol synthesis, offer insights into the chemical properties that define its therapeutic action. These interactions are critical for understanding the chemical behavior and potential applications of simvastatin derivatives in medical and biochemical research (Y. Nagata et al., 1990).
Scientific Research Applications
Antimicrobial and Antiparasitic Potential
Simvastatin and its sodium salt form have shown promise in the field of antimicrobial and antiparasitic research. They exhibit significant in vitro activity against various pathogens, including Plasmodium falciparum, a causative agent of malaria. The salts of simvastatin, among other statins, have been evaluated for their inhibitory concentrations against different strains of P. falciparum, demonstrating their potential as candidates for further studies in malaria treatment (Pradines et al., 2007).
Biotechnological and Bioengineering Applications
Simvastatin sodium salt is a key pharmaceutical ingredient in cholesterol-lowering medications like Zocor. Advances in biotechnological methods, particularly in Escherichia coli-based whole-cell biocatalytic platforms, have enabled the synthesis of simvastatin sodium salt starting from precursors such as monacolin J sodium salt. The simvastatin synthase LovD, a crucial component in this process, has been the subject of studies focusing on enhancing its solubility and overall biocatalytic activities, leading to more efficient production methods (Xie et al., 2009).
Drug Delivery and Controlled Release Systems
Innovations in drug delivery systems have leveraged the properties of simvastatin sodium salt. For instance, multi-particulate drug delivery systems utilizing natural polymers and simvastatin potassium have been developed to control elevated cholesterol levels. These systems aim to provide a synergistic effect by combining the cholesterol-lowering properties of simvastatin with other components to enhance drug entrapment efficiency and optimize in vitro release profiles (Baig et al., 2015). Additionally, gas-powered systems and gastroretentive tablets have been designed for controlled release of simvastatin, demonstrating extended retention in the stomach and potential for improved bioavailability (Rao et al., 2016).
Enhancement of Bioavailability
The enhancement of simvastatin's solubility and bioavailability has been a focal point of research. For instance, mechanochemically obtained complexes of simvastatin with polysaccharide arabinogalactan or disodium salt of glycyrrhizin acid have shown improved solubility and oral bioavailability of simvastatin. These complexes exhibit enhanced stability and significantly increased bioavailability, suggesting their potential as novel formulations for hypercholesterolemia treatment (Kong et al., 2017).
Osteoblastic Differentiation and Bone Repair
Simvastatin has been found to exhibit anabolic effects on bone by promoting osteoblastic differentiation. Studies have demonstrated its ability to enhance alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting potential therapeutic applications in metabolic bone diseases such as osteoporosis (Maeda et al., 2001). Moreover, controlled-release formulations of simvastatin in combination with other materials have shown significant stimulation of callus formation, neovascularization, and cell ingrowth in bone repair models, highlighting its role in facilitating bone regeneration (Tai et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2,3-Dehydro Simvastatin Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol .
Mode of Action
This compound, like other statins, works by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, the compound disrupts the mevalonate pathway, leading to a reduction in the synthesis of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase affects the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the production of these compounds, this compound can help lower lipid levels and reduce the risk of cardiovascular events .
Pharmacokinetics
This results in low systemic exposure of the drug . It’s plausible that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol synthesis. This leads to a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol”. The reduction of these lipid levels can significantly decrease the risk of developing cardiovascular disease .
properties
IUPAC Name |
sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDOHYZGFYLBS-VCNJSNMZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.